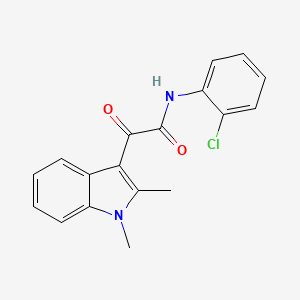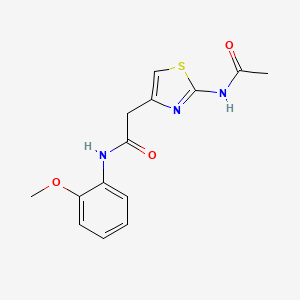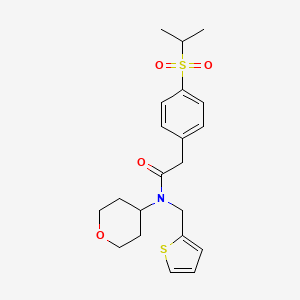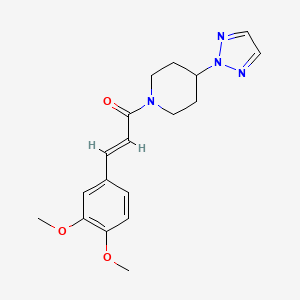![molecular formula C24H20FN7O4 B2723213 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 1020488-48-5](/img/structure/B2723213.png)
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide” is a 4,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine compound . It is related to 4-phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine and N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrazolo[3,4-d]pyrimidin-4-amine core, which is substituted with various groups . Unfortunately, the exact molecular structure analysis is not available in the retrieved resources.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The compound is related to MTOR kinase and PI3 kinase inhibitors, suggesting it may participate in biochemical reactions related to these pathways . The exact chemical reactions involving this compound are not specified in the available resources.Aplicaciones Científicas De Investigación
Radiosynthesis for PET Imaging
Compounds within this chemical class, such as derivatives including the pyrazolopyrimidine structure, have been explored for their potential in radiolabelling and positron emission tomography (PET) imaging. For instance, the synthesis and application of [18F]DPA-714, a compound designed with a fluorine atom allowing for PET imaging, showcases the utility of fluorine-containing pyrazolopyrimidines in tracking neuroinflammatory processes via imaging translocator proteins (18 kDa) (Dollé et al., 2008).
Anticancer Activity
The synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives and their evaluation for anticancer activities reveal the potential of pyrazolopyrimidines in cancer treatment. These compounds demonstrated appreciable growth inhibition against several cancer cell lines, highlighting their significance in the development of new anticancer agents (Al-Sanea et al., 2020).
Neuroinflammation PET Imaging
Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research underscores the potential of these compounds in developing PET radiotracers for in vivo imaging of neuroinflammation, providing insights into the brain's response to various pathological conditions (Damont et al., 2015).
Anti-inflammatory Activity
Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity, demonstrating the therapeutic potential of pyrazolopyrimidines in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Synthesis and Evaluation for PBR Expression
The development of fluoroethoxy and fluoropropoxy substituted compounds for the study of peripheral benzodiazepine receptors (PBRs) using PET imaging further illustrates the versatility of fluorinated pyrazolopyrimidines in biomedical research, offering insights into PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Propiedades
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O4/c1-14-10-20(27-21(33)13-36-18-5-3-4-17(11-18)35-2)32(30-14)24-28-22-19(23(34)29-24)12-26-31(22)16-8-6-15(25)7-9-16/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECGZYVHLDOWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=CC(=C2)OC)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
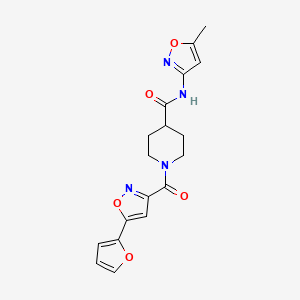
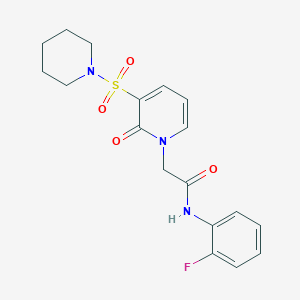


![6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2723135.png)
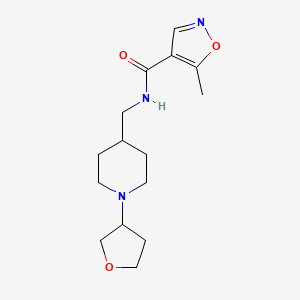
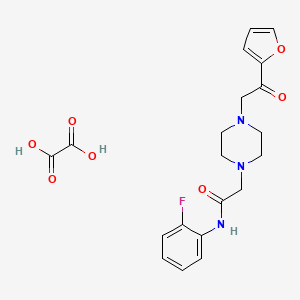
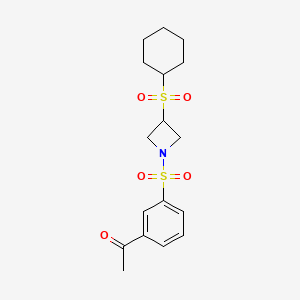
![Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B2723145.png)
